![molecular formula C24H25N3O2S B2614452 N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 898407-74-4](/img/structure/B2614452.png)
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide
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Overview
Description
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide, also known as ITE, is a small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent. ITE is a synthetic derivative of indole-3-carbinol, a compound found in cruciferous vegetables such as broccoli and cabbage.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
A novel acid-catalyzed rearrangement technique for the synthesis of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed. This process is operationally simple, high yielding, and provides a new route for synthesizing anthranilic acid derivatives and oxalamides, showcasing the compound's utility in chemical synthesis (Mamedov et al., 2016).
Pharmacological Activities
Research into the antioxidant, antimicrobial, and cytotoxic properties of novel indole derivatives, including compounds similar to the one , has shown promising results. For instance, 1-ethyl-2-phenyl-3-(phenylethynyl)-1H-indole demonstrated significant induction in glutathione S-transferases (GST) enzyme activity in human liver cancer cell lines without cytotoxic effects, indicating potential therapeutic applications (Kurt-Kızıldoğan et al., 2020).
Material Science and Catalysis
In material science, the promotion of antiferromagnetic exchange interaction in multinuclear copper(ii) complexes through fused oxamato/oxamidato ligands showcases the role of similar compounds in the development of new materials with specific magnetic properties. This research offers insights into the structural basis of magnetic exchange interactions, contributing to advancements in materials science (Weheabby et al., 2018).
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that “N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide” might also interact with multiple targets in the body.
Biochemical pathways
Given the wide range of biological activities of indole derivatives, it is likely that this compound affects multiple biochemical pathways .
Result of action
Given the wide range of biological activities of indole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-17(18-8-3-2-4-9-18)26-24(29)23(28)25-16-21(22-12-7-15-30-22)27-14-13-19-10-5-6-11-20(19)27/h2-12,15,17,21H,13-14,16H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZFYWNKRANRHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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